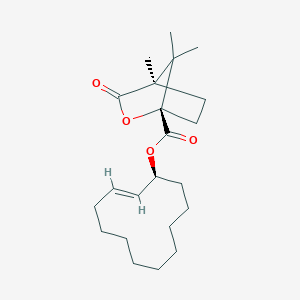![molecular formula C12H15NO4 B039827 2-[(2-Hydroxy-2-phenylacetyl)amino]-2-methylpropanoic acid CAS No. 111492-26-3](/img/structure/B39827.png)
2-[(2-Hydroxy-2-phenylacetyl)amino]-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Hydroxy-2-phenylacetyl)amino]-2-methylpropanoic acid, also known as HMPA, is a chemical compound that has gained attention in the scientific community due to its potential use in research applications. HMPA is a derivative of N-acetylaspartic acid, which is known to be present in high concentrations in the brain.
Mechanism of Action
The exact mechanism of action of 2-[(2-Hydroxy-2-phenylacetyl)amino]-2-methylpropanoic acid is not fully understood. However, it is believed that this compound acts as a competitive inhibitor of the enzyme aspartoacylase, which is responsible for the breakdown of N-acetylaspartic acid. By inhibiting the breakdown of N-acetylaspartic acid, this compound can increase the levels of this metabolite in the brain, which can be useful for measuring neuronal health.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to increase the levels of N-acetylaspartic acid in the brain. Additionally, this compound has been shown to have antioxidant properties, which can help to protect neurons from damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[(2-Hydroxy-2-phenylacetyl)amino]-2-methylpropanoic acid in lab experiments is that it is a relatively stable compound that is easy to work with. Additionally, this compound has been shown to be a useful marker for measuring neuronal health in animal models. However, one of the main limitations of using this compound is that it is not well understood how it affects human physiology. Additionally, the effects of this compound on different types of neurons and brain regions are not well understood.
Future Directions
There are a number of future directions for research on 2-[(2-Hydroxy-2-phenylacetyl)amino]-2-methylpropanoic acid. One area of interest is in developing new methods for measuring the levels of N-acetylaspartic acid in the brain using this compound. Additionally, more research is needed to understand the effects of this compound on different types of neurons and brain regions. Finally, there is potential for this compound to be used in the development of new treatments for neurological disorders, although more research is needed in this area.
Synthesis Methods
2-[(2-Hydroxy-2-phenylacetyl)amino]-2-methylpropanoic acid can be synthesized by reacting N-acetylaspartic acid with phenylacetyl chloride and then reducing the resulting product with lithium aluminum hydride. The final product is a white crystalline powder that is soluble in water and ethanol.
Scientific Research Applications
2-[(2-Hydroxy-2-phenylacetyl)amino]-2-methylpropanoic acid has been shown to have potential use in various scientific research applications. One of the most promising uses of this compound is in the field of magnetic resonance spectroscopy (MRS). MRS is a non-invasive technique that can be used to measure the levels of various metabolites in the brain. This compound has been shown to be a useful marker for measuring the levels of N-acetylaspartic acid in the brain, which is an important indicator of neuronal health.
properties
CAS RN |
111492-26-3 |
|---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-[(2-hydroxy-2-phenylacetyl)amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C12H15NO4/c1-12(2,11(16)17)13-10(15)9(14)8-6-4-3-5-7-8/h3-7,9,14H,1-2H3,(H,13,15)(H,16,17) |
InChI Key |
OOSUIQGDKOBABH-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)O)NC(=O)C(C1=CC=CC=C1)O |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)C(C1=CC=CC=C1)O |
synonyms |
Alanine, N-(hydroxyphenylacetyl)-2-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















